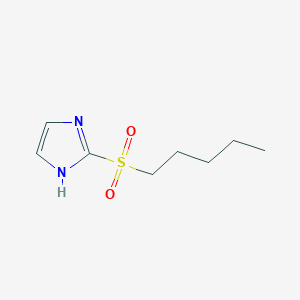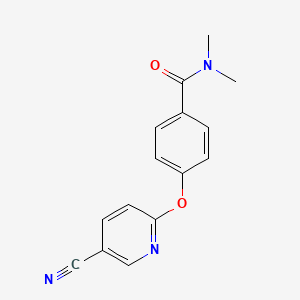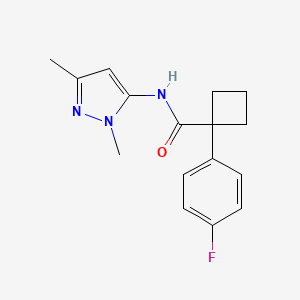
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide, also known as DMFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is not fully understood, but it is believed to involve the modulation of inflammatory and pain pathways in the body. N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water and some organic solvents can be a limitation for certain experiments.
Future Directions
There are several future directions for the study of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide. One potential direction is the development of new drugs based on N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide for the treatment of inflammatory and pain disorders. Another direction is the synthesis of new materials using N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide as a building block, with potential applications in electronics, energy storage, and catalysis. Additionally, the use of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide as a ligand for the synthesis of new catalysts for organic reactions is an area of active research.
Conclusion:
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs, while its ease of synthesis and low toxicity make it a valuable building block for the synthesis of new materials and catalysts. Further research is needed to fully understand the mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide and to explore its potential applications in these fields.
Synthesis Methods
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2,5-dimethylpyrazole to form 4-fluoro-2,5-dimethylpyrazole. This intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base to form N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide.
Scientific Research Applications
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs. In material science, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been used as a ligand for the synthesis of new catalysts for organic reactions.
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-11-10-14(20(2)19-11)18-15(21)16(8-3-9-16)12-4-6-13(17)7-5-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYVCLYRMGZADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2(CCC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


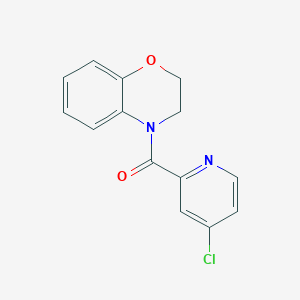





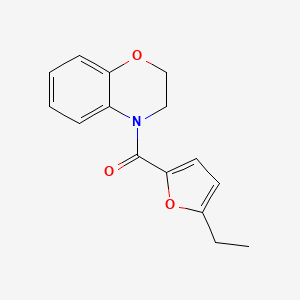

![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
